molecular formula C10H19NO4 B3393103 tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate CAS No. 1864003-19-9

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate

Cat. No. B3393103
CAS RN: 1864003-19-9
M. Wt: 217.26 g/mol
InChI Key: XAJCELXHUNUFBB-HTQZYQBOSA-N
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Description

The tert-butyl group is a functional group in organic chemistry with the formula -C(CH3)3. It’s derived from isobutane and is very bulky, which often leads to unique reactivity patterns .


Molecular Structure Analysis

The molecular structure of a compound with a tert-butyl group would include a central carbon atom bonded to three methyl groups (-CH3) and the rest of the molecule. The exact structure would depend on the specific compound .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity patterns. Its bulkiness can hinder certain reactions or lead to steric hindrance, which can affect the compound’s reactivity .


Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, density, and molecular weight can be determined through laboratory analysis. For example, a similar compound, “tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate”, has a molecular formula of C10H20N2O3 and an average mass of 216.277 Da .

Scientific Research Applications

Pharmaceutical Research

This compound is a useful research chemical and has been used in pharmaceutical testing . It is a promising intermediate in the synthesis of antibiotic drugs . For example, it can be used to synthesize a large variety of chiral molecules, such as glutamate analogs and kainic acids, and natural products, such as lycoperdic acid, bulgecins, fully synthetic piperidines and pyrrolidines, benzodiazepines, puromycin analogs, baclofen and, notably, carbapenem antibiotics .

Biomedical Applications

Trans-4-hydroxyproline (T-4-HYP), a derivative of this compound, possesses antitumor, immunosuppressive, anti-HIV, and anti-inflammatory properties . This makes it a valuable compound in the field of biomedicine.

Food Nutrition

T-4-HYP, a derivative of this compound, has extensive applications in food nutrition . It is a nonessential amino acid in several secondary metabolites .

Cosmetics and Skincare

T-4-HYP is also used in the beauty and skincare sectors . It is a crucial raw material for the synthesis of certain pharmaceuticals .

Chemical Manufacturing

In the field of chemical manufacturing, T-4-HYP is used as a raw material for the synthesis of various compounds .

Microbial Production

There has been a growing demand for microbial production of trans-4-hydroxy-L-proline (t4Hyp), which is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics . Some recently published advances in metabolic engineering have been used to effectively construct microbial cell factories that have improved the trans-4-hydroxy-l-proline biosynthetic pathway .

Metabolic Engineering

This compound is used in metabolic engineering to enhance carbon flux and minimize carbon loss, thereby maximizing the production potential of microbial cell factories .

Fermentation Process Optimization

The fermentation process of T-4-HYP was optimized using a continuous feeding method. The rate of sugar supplementation controlled the dissolved oxygen concentrations during fermentation, and Fe 2+ was continuously fed to supplement the reduced iron for hydroxylation .

Safety and Hazards

Safety and hazard information would depend on the specific compound. For example, a similar compound, “tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate”, should be stored in a refrigerator and handled with appropriate personal protective equipment .

Future Directions

The tert-butyl group’s unique reactivity patterns make it an interesting area of study in organic chemistry. Future research may explore its implications in biosynthetic and biodegradation pathways, as well as its potential applications in biocatalytic processes .

properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-5-7(12)8(6-11)14-4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJCELXHUNUFBB-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate

CAS RN

148214-86-2, 1864003-19-9
Record name rac-tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name t-Butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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